

Spectroscopic Profile of Methyl 4-bromo-6-methylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-bromo-6-methylnicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-bromo-6-methylnicotinate** (CAS No: 886372-03-8), a key heterocyclic building block in medicinal chemistry and materials science. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-bromo-6-methylnicotinate**. This data is derived from analogous compounds and spectral prediction tools, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.80	Singlet	1H	H-2 (Aromatic)
~7.50	Singlet	1H	H-5 (Aromatic)
~3.90	Singlet	3H	-OCH ₃ (Ester)
~2.60	Singlet	3H	-CH ₃ (Ring)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~160	C-6 (Aromatic)
~150	C-2 (Aromatic)
~140	C-4 (Aromatic)
~125	C-5 (Aromatic)
~122	C-3 (Aromatic)
~53	-OCH ₃ (Ester)
~24	-CH ₃ (Ring)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aromatic and aliphatic)
~1725	Strong	C=O stretch (ester)
~1580, 1450	Medium-Strong	C=C and C=N stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-N stretch (aromatic ring)
~850	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
231/229	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
200/198	Medium	[M - OCH ₃] ⁺
172/170	Medium	[M - COOCH ₃] ⁺
150	Low	[M - Br] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Methyl 4-bromo-6-methylnicotinate**.

Synthesis of Methyl 4-bromo-6-methylnicotinate

The synthesis of **Methyl 4-bromo-6-methylnicotinate** is typically achieved through a multi-step process starting from 4-hydroxy-6-methylnicotinic acid.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added at room temperature. The reaction mixture is stirred under reflux conditions and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination of Methyl 4-hydroxy-6-methylnicotinate Phosphorus(V) oxybromide (POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-methylnicotinate in DCM at 0°C. The solution is then warmed and stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is concentrated, and the residue is carefully quenched with ethanol and a saturated aqueous solution of sodium bicarbonate. The product is extracted

with an organic solvent, and the combined organic layers are dried and concentrated. Purification by silica gel column chromatography affords **Methyl 4-bromo-6-methylnicotinate**.

Spectroscopic Analysis

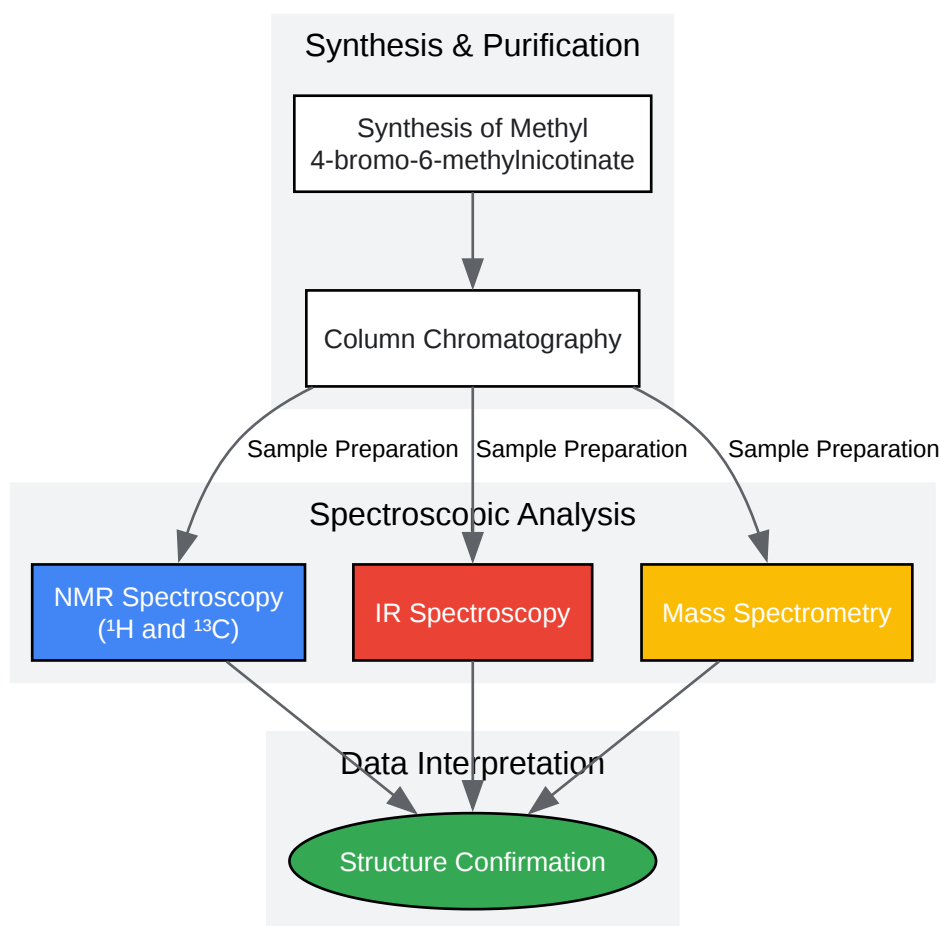
Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed.

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS) Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **Methyl 4-bromo-6-methylnicotinate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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